Bufospirostenin A

Na+/K+-ATPase Cardiotonic Steroid Enzyme Inhibition

Animal-derived spirostanol supply is typically restricted to plant-based analogs (e.g., diosgenin), which lack the rearranged 5/7 ring system essential for comparative biosynthetic and SAR studies. Bufospirostenin A (CAS 2097252-84-9) solves this gap. - **Uniqueness:** First and only animal-derived spirostanol; 5/7/6/5/5/6 hexacyclic framework with 10 stereocenters. - **Functional data:** Concentration-dependent Na+/K+-ATPase inhibition (21% at 12.5 µM; 43% at 25 µM). - **Supply:** Available for synthesis methodology and mechanistic ion pump studies.

Molecular Formula C27H40O4
Molecular Weight 428.6 g/mol
Cat. No. B12418751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufospirostenin A
Molecular FormulaC27H40O4
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6
InChIInChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1
InChIKeyLANURVLXXUHGAU-REBNKZOFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufospirostenin A Sourcing & Specifications


Bufospirostenin A (CAS 2097252-84-9, C27H40O4, MW 428.60) is a structurally novel abeo-steroid isolated from the bile and venom of the toad Bufo bufo gargarizans [1]. It represents the first spirostanol ever identified from an animal source, distinguished by an unprecedented 5/7/6/5/5/6 hexacyclic framework containing a spiroketal moiety and 11 stereocenters, 10 of which are contiguous [2]. Its unique A/B ring rearrangement and complex architecture set it fundamentally apart from conventional bufadienolides [3].

Why Bufospirostenin A Is Irreplaceable


The structural disparity between Bufospirostenin A and conventional bufadienolides is not merely academic but translates into distinct pharmacological profiles. While bufalin and arenobufagin are potent Na+/K+-ATPase inhibitors with nanomolar IC50 values [1], Bufospirostenin A exhibits a unique scaffold-driven functional profile: moderate enzyme inhibition combined with pronounced in vivo anti-inflammatory activity in a transgenic zebrafish model [2]. Its 5/7/6/5/5/6 hexacyclic core—containing a spiroketal moiety absent in standard bufadienolides—dictates a different steric and electronic interaction with the Na+/K+-ATPase binding pocket, making it a mechanistically and functionally non-interchangeable tool compound [3].

Bufospirostenin A Differentiation Evidence


Source Provenance: Animal vs Plant Origin

Bufospirostenin A demonstrates moderate Na+/K+-ATPase inhibition (43% at 25 μM) , which contrasts sharply with the high-potency inhibition exhibited by classic bufadienolides such as bufalin (IC50 = 28.7 nM in human kidney preparation) and arenobufagin (IC50 = 28.3 nM) [1]. This quantitative difference in potency supports the procurement of Bufospirostenin A as a moderate-affinity probe distinct from high-affinity orthosteric inhibitors.

Na+/K+-ATPase Cardiotonic Steroid Enzyme Inhibition

Skeletal Framework: Rearranged vs Conventional A/B Rings

The initial isolation of Bufospirostenin A yielded only 1.9 mg, severely limiting biological evaluation [1]. In contrast, the gram-scale biomimetic synthesis developed by the Gui group achieved a single-batch production of 873 mg via the photosantonin rearrangement route [2]. This represents a >450-fold increase in accessible material, making systematic pharmacological profiling and preclinical development feasible for the first time.

Total Synthesis Scalability Material Sourcing

Supply Scalability: Synthetic Gram-Scale vs Isolation

Bufospirostenin A (2.5–10 µM) significantly reduced neutrophil infiltration at inflammatory sites in a transgenic zebrafish model [1]. In contrast, bufalin, despite potent anticancer activity, exhibits dose-limiting cardiotoxicity mediated by high-affinity Na+/K+-ATPase inhibition, which restricts its therapeutic window [2]. This functional divergence positions Bufospirostenin A as a distinct scaffold for anti-inflammatory development.

In Vivo Pharmacology Anti-Inflammatory Zebrafish Model

Na⁺/K⁺-ATPase Inhibition Profile

Bufospirostenin A possesses an unprecedented 5/7/6/5/5/6 hexacyclic framework featuring a spiroketal moiety and a rearranged A/B ring system [1]. This stands in stark contrast to the canonical 6/6/6/5 tetracyclic core shared by bufalin, arenobufagin, and cinobufagin [2]. It is the only spirostanol identified from an animal source to date, offering a scaffold not represented in conventional bufadienolide libraries.

Structural Novelty Scaffold Diversity Natural Product

Bufospirostenin A Research & Industrial Applications


Animal Spirostanol Biosynthetic Pathways

The moderate Na+/K+-ATPase inhibition profile of Bufospirostenin A (43% at 25 μM) and its validated anti-inflammatory activity in a zebrafish model position it as a promising lead scaffold for developing anti-inflammatory agents with a reduced cardiotoxic liability profile compared to high-affinity bufadienolides [1][2].

SAR Studies: Rearranged A/B Ring Steroids

Investigators studying Na+/K+-ATPase signal transduction can utilize Bufospirostenin A as a moderate-affinity tool compound to probe scaffold-dependent conformational states and downstream signaling pathways without the confounding effects of complete enzyme inhibition seen with bufalin (IC50 = 28.7 nM) [1][2].

Na⁺/K⁺-ATPase Mechanistic Probe

The established gram-scale synthesis (873 mg per batch) enables medicinal chemistry campaigns focused on the unprecedented 5/7/6/5/5/6 hexacyclic spirostanol scaffold, supporting SAR studies, analog generation, and exploration of this novel chemotype for diverse therapeutic applications [1].

Steroid Skeletal Rearrangement Methodology

The >450-fold increase in material availability from isolation (1.9 mg) to gram-scale synthesis eliminates prior supply constraints, allowing researchers to conduct dose-response assays, pharmacokinetic profiling, and extended in vivo efficacy studies that were previously impossible [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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